molecular formula C16H18N2O4S B6395305 2-(3-t-Butylsulfamoylphenyl)isonicotinic acid CAS No. 1261989-53-0

2-(3-t-Butylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6395305
CAS No.: 1261989-53-0
M. Wt: 334.4 g/mol
InChI Key: FNHLGIRATDOGPM-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)isonicotinic acid is a chemical compound with the molecular formula C16H18N2O4S. It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and plant protection. This compound is characterized by the presence of a t-butylsulfamoyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)14-10-12(15(19)20)7-8-17-14/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLGIRATDOGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-t-Butylsulfamoylphenyl)isonicotinic acid typically involves the following steps:

    Formation of the t-Butylsulfamoylphenyl Intermediate: The initial step involves the introduction of the t-butylsulfamoyl group to a phenyl ring. This can be achieved through a sulfonation reaction using t-butylsulfonyl chloride and an appropriate phenyl derivative under basic conditions.

    Coupling with Isonicotinic Acid: The intermediate is then coupled with isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of 2-(3-t-Butylsulfamoylphenyl)isonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and plant protection agents.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The t-butylsulfamoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The isonicotinic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide: Known for its use in treating tuberculosis.

    2,6-Dichloroisonicotinic Acid: Used as a plant immunity inducer.

    Nicotinic Acid:

Uniqueness

2-(3-t-Butylsulfamoylphenyl)isonicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

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